![molecular formula C19H31N3O2 B2855593 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine CAS No. 2034479-44-0](/img/structure/B2855593.png)
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine, also known as MEPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MEPP belongs to the class of piperazine derivatives and has shown promising results in various studies as a potential treatment for different medical conditions.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One area where derivatives of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine show promise is in antibacterial applications. A study identified a chemical compound capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This compound, a derivative of the targeted chemical structure, demonstrated the potential for eradicating bacterial persisters by reverting them to antibiotic-sensitive states, providing a novel approach to addressing antibiotic resistance (Kim et al., 2011).
Dopamine Receptor Agonists
Research into the structural modification of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine has led to the discovery of compounds with significant affinity for dopamine receptors. Specifically, the addition of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the arylpiperazine core resulted in a series of compounds that act as high-affinity partial agonists at dopamine D2 receptors. These compounds exhibit a bias towards activating G proteins over β-arrestin recruitment, suggesting their potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Antihypertensive and Antiarrhythmic Effects
Another study synthesized derivatives of 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(2-methoxyphenyl)piperazine, revealing compounds with strong antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' α-adrenolytic properties, indicating a potential pathway for the development of new cardiovascular medications (Malawska et al., 2002).
Serotonin Antagonists
Research into the modification of the chemical structure led to the development of analogs acting as serotonin antagonists. These compounds were designed to achieve improved selectivity and affinity for 5-HT1A receptors, demonstrating the versatility of the core chemical structure in generating potential new drugs for neuropsychiatric disorders (Raghupathi et al., 1991).
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-23-16-15-20-9-7-17(8-10-20)21-11-13-22(14-12-21)18-5-3-4-6-19(18)24-2/h3-6,17H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGEVDXCBXWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.